
12-(Acryloyloxy)Dodecanoic Acid
Overview
Description
12-(Acryloyloxy)Dodecanoic Acid is an organic compound with the molecular formula C15H26O4 It is a derivative of dodecanoic acid, where an acryloyloxy group is attached to the 12th carbon of the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Acryloyloxy)Dodecanoic Acid typically involves the esterification of dodecanoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows: [ \text{Dodecanoic Acid} + \text{Acryloyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 12-(Acryloyloxy)Dodecanoic Acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and acrylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester linkage.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Polymerization: Polymers with varying properties depending on the co-monomers used.
Hydrolysis: Dodecanoic acid and acrylic acid.
Substitution: Various substituted dodecanoic acid derivatives.
Scientific Research Applications
12-(Acryloyloxy)Dodecanoic Acid has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties.
Materials Science: Incorporated into coatings and adhesives to enhance performance characteristics.
Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of high-performance materials such as elastomers and resins.
Mechanism of Action
The mechanism of action of 12-(Acryloyloxy)Dodecanoic Acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group facilitates the formation of covalent bonds with other monomers, leading to the creation of polymers with specific mechanical and chemical properties. The ester linkage can also be hydrolyzed, releasing dodecanoic acid and acrylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Lauric Acid (Dodecanoic Acid): A saturated fatty acid with a 12-carbon chain, commonly found in coconut oil.
Acrylic Acid: A simple unsaturated carboxylic acid used in the production of polymers.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of methacrylate polymers.
Uniqueness: 12-(Acryloyloxy)Dodecanoic Acid is unique due to the presence of both a long aliphatic chain and an acryloyloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and form polymers with distinct properties. Its ability to undergo polymerization and hydrolysis makes it versatile for various applications in materials science and biomedical engineering.
Properties
IUPAC Name |
12-prop-2-enoyloxydodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-2-15(18)19-13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2H,1,3-13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCUWIOCGWHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624865 | |
| Record name | 12-(Acryloyloxy)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99743-69-8 | |
| Record name | 12-(Acryloyloxy)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

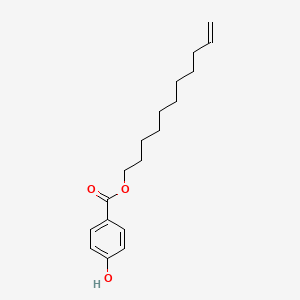
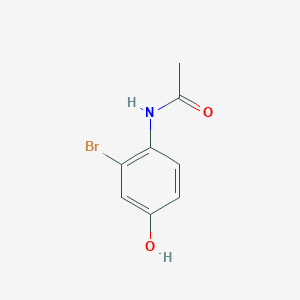

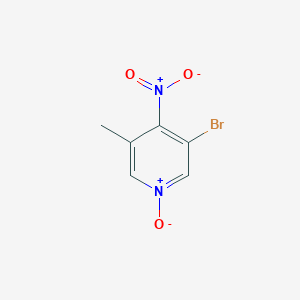
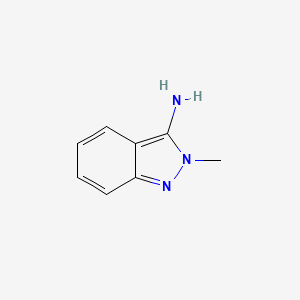
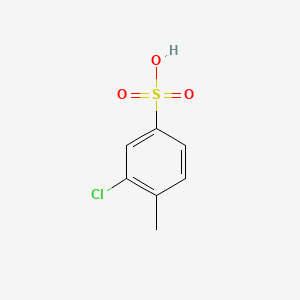

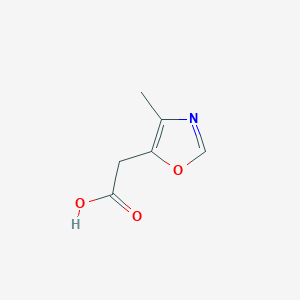
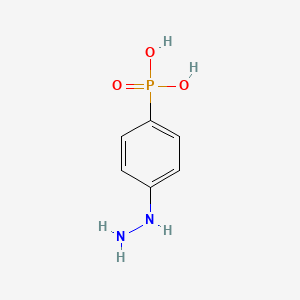


![1,3-Dioxolane, 4-[(phenylmethoxy)methyl]-](/img/structure/B3059339.png)

